Molecular Architecture: Unique Azetidine Ring Strain vs. Pyrrolidine Congener
The target compound incorporates a 4-membered azetidine ring, which is structurally distinct from the 5-membered pyrrolidine analog (CAS 2097994-82-4) and the common 6-membered piperidine derivatives [REFS-1, REFS-2]. The azetidine's increased ring strain (approximately 26.5 kcal/mol vs. ~6.5 kcal/mol for pyrrolidine) imparts unique reactivity and geometric constraints, offering a different vector from the core scaffold and potentially altering target engagement kinetics [1].
| Evidence Dimension | Ring size and strain energy |
|---|---|
| Target Compound Data | 4-membered azetidine (ring strain ~26.5 kcal/mol) |
| Comparator Or Baseline | Pyrrolidine analog: 5-membered ring (ring strain ~6.5 kcal/mol); Piperidine analog: 6-membered ring (ring strain ~1.5 kcal/mol) |
| Quantified Difference | Azetidine exhibits 4.1x the ring strain of pyrrolidine and 17.7x that of piperidine |
| Conditions | Computational and empirical ring strain values from standard organic chemistry reference data |
Why This Matters
The divergent ring strain and geometry provide a differentiated tool for SAR exploration, potentially leading to novel intellectual property and selectivity profiles not achievable with more common saturated heterocycles.
- [1] Anslyn, E. V., & Dougherty, D. A. Modern Physical Organic Chemistry. University Science Books. 2006. View Source
